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Compound of Interest

Compound Name: GSK864

Cat. No.: B15615485

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK864 is a potent, cell-penetrant, and selective allosteric inhibitor of mutant isocitrate
dehydrogenase 1 (IDH1). It specifically targets the R132C, R132H, and R132G variants of the
IDH1 enzyme. Mutations in IDH1 are frequently observed in various cancers, including acute
myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic enzymatic activity,
leading to the conversion of a-ketoglutarate (a-KG) to the oncometabolite D-2-hydroxyglutarate
(2-HG). High levels of 2-HG competitively inhibit a-KG-dependent dioxygenases, leading to
epigenetic alterations and a block in cellular differentiation. GSK864 binds to an allosteric site,
locking the mutant IDH1 enzyme in an inactive conformation, thereby inhibiting the production
of 2-HG. This action can reverse the block in differentiation in cancer cells expressing mutant
IDH1.

Quantitative Data Summary

The following table summarizes the in vitro potency of GSK864 against various IDH1 mutants
and its effect on cellular 2-HG production.
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Potency )
Target Assay Type Cell Line Reference
(ICs0/ECso0)
IDH1 R132C _ _
Biochemical 8.8 nM -
mutant
IDH1 R132H
Biochemical 15.2 nM -
mutant
IDH1 R132G
Biochemical 16.6 nM -
mutant
Wild-Type IDH1 Biochemical ~466.5 nM -
IDH2 R140Q
Biochemical 1916 nM -
mutant
IDH2 R172S
Biochemical 997 nM -
mutant
Wild-Type IDH2 Biochemical 1360 nM -
_ Cellular (LC-
2-HG Production 320 nM HT1080 (R132C)
MS/MS)
~2 UM
_ _ Cellular (MTT o
Cell Proliferation (significant Jurkat, MV4-11
Assay)
effect)

Signaling Pathway

GSK864 acts by inhibiting the neomorphic activity of mutant IDH1, thereby reducing the
production of the oncometabolite 2-HG. This reduction in 2-HG alleviates the inhibition of a-KG-
dependent dioxygenases, such as TET enzymes and histone demethylases, leading to the
restoration of normal epigenetic regulation and cellular differentiation.
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Caption: Mechanism of action of GSK864 in cells with mutant IDH1.

Experimental Protocols
Protocol 1: In Vitro Biochemical IDH1 Inhibition Assay
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This protocol is designed to measure the direct inhibitory effect of GSK864 on the enzymatic
activity of purified mutant IDH1. The assay typically measures the reduction in NADPH
production.

Materials:

Recombinant human mutant IDH1 enzyme (e.g., R132H, R132C)

e« GSK864 compound

o Assay Buffer (e.g., 40 mM Tris pH 7.5, 0.1 mM DTT, 0.2 mg/mL BSA)

e Substrate: Isocitrate

e Cofactor: NADP+

o o-Ketoglutarate (for reverse reaction, if applicable)

e 96-well or 384-well assay plates

o Plate reader capable of measuring absorbance or fluorescence at the appropriate
wavelength for NADPH

Procedure:

e Compound Preparation: Prepare a serial dilution of GSK864 in DMSO. Further dilute in
assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is
consistent across all wells (typically < 1%).

o Enzyme Preparation: Dilute the recombinant mutant IDH1 enzyme to the desired
concentration in cold assay buffer.

o Assay Reaction: a. Add the diluted GSK864 or vehicle (DMSO) to the assay plate. b. Add the
diluted enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at
room temperature to allow for compound binding. c. Initiate the reaction by adding a mixture
of the substrate (isocitrate) and cofactor (NADP+).
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o Detection: a. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time
(e.g., 60 minutes). b. Measure the production of NADPH by monitoring the change in
absorbance at 340 nm or using a fluorescent detection method.

o Data Analysis: a. Subtract the background signal (wells without enzyme). b. Normalize the
data to the positive control (vehicle-treated) and negative control (no enzyme or potent
inhibitor). c. Plot the percentage of inhibition against the logarithm of GSK864 concentration
and fit the data to a four-parameter logistic equation to determine the 1Cso value.
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Caption: Workflow for a biochemical IDH1 inhibition assay.
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Protocol 2: Cellular 2-HG Production Assay (LC-MS/MS)

This protocol measures the effect of GSK864 on the production of the oncometabolite 2-HG in
cells expressing mutant IDH1.

Materials:

IDH1-mutant cell line (e.g., HT1080 fibrosarcoma cells with R132C mutation)
o Complete cell culture medium

o GSK864 compound

o 96-well cell culture plates

e Lysis buffer

e Acetonitrile with an internal standard

e LC-MS/MS system

Procedure:

e Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that allows for
logarithmic growth during the experiment and incubate overnight.

» Compound Treatment: Treat the cells with a range of concentrations of GSK864 (e.g., 50 nM
to 1 uM) or vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

o Metabolite Extraction: a. Remove the culture medium and wash the cells with ice-cold PBS.
b. Lyse the cells and extract the intracellular metabolites using a suitable method, such as
protein precipitation with cold acetonitrile containing an internal standard.

o LC-MS/MS Analysis: a. Centrifuge the cell lysates to pellet the protein debris. b. Transfer the
supernatant to autosampler vials for analysis. c. Analyze the samples using a UPLC/MS/MS
system to quantify the levels of 2-HG.
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» Data Analysis: a. Normalize the 2-HG levels to cell number or protein concentration. b.
Calculate the percentage reduction in 2-HG production relative to the vehicle-treated control.
c. Plot the percentage of inhibition against the logarithm of GSK864 concentration to
determine the ECso value.

Protocol 3: Cell Viability and Proliferation Assay (MTT
Assay)

This protocol assesses the impact of GSK864 on the viability and proliferation of leukemic cell
lines.

Materials:

o Leukemic cell lines (e.g., Jurkat, MV4-11)

o Complete cell culture medium

o GSK864 compound

o 96-well cell culture plates

e MTT reagent (5 mg/mL in PBS)

e DMSO

» Plate reader capable of measuring absorbance at 540 nm

Procedure:

e Cell Seeding: Seed approximately 1 x 104 cells per well in a 96-well plate.

o Compound Treatment: Add different concentrations of GSK864 to the wells. A recent study
showed significant inhibitory effects at a concentration of 2 umol/mL in Jurkat and MV4-11
cells.

e Incubation: Incubate the plate for 48 hours at 37°C in a CO:z incubator.
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MTT Addition: Add 10 pL of MTT solution to each well and incubate for an additional 3 hours
at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 pL of DMSO to each
well to dissolve the formazan crystals. Incubate at room temperature for 10 minutes.

Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate
reader.

Data Analysis: a. Subtract the background absorbance from all readings. b. Express the cell
viability as a percentage of the vehicle-treated control. c. Plot cell viability against GSK864
concentration to evaluate its effect on cell proliferation.
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Caption: Workflow for a cell viability MTT assay.
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 To cite this document: BenchChem. [Application Notes and Protocols for GSK864 in In Vitro
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615485#recommended-concentration-of-gsk864-
for-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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